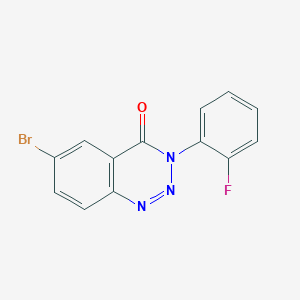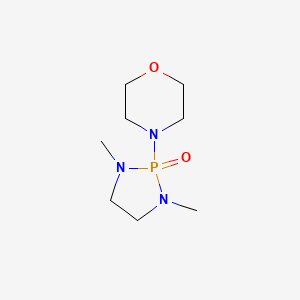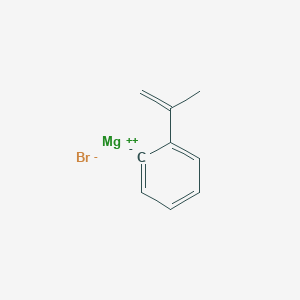![molecular formula C15H15NOS B15169620 N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide CAS No. 648894-16-0](/img/structure/B15169620.png)
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-[(4-Methylphenyl)sulfanyl]aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, industrial processes may incorporate advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide group or the phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives or reduced phenyl rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide
- 2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- N-{4-[(4-Methylphenyl)sulfanyl]phenyl}acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfanyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
648894-16-0 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C15H15NOS/c1-11-7-9-13(10-8-11)18-15-6-4-3-5-14(15)16-12(2)17/h3-10H,1-2H3,(H,16,17) |
InChI Key |
IBZROHWLJZXEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


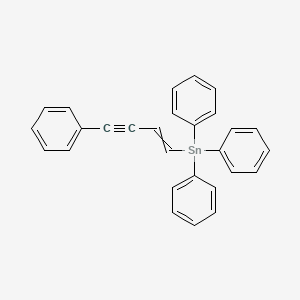
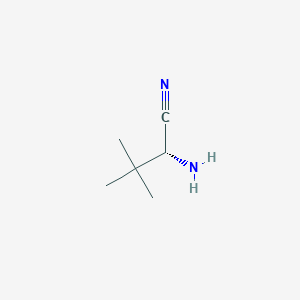
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)

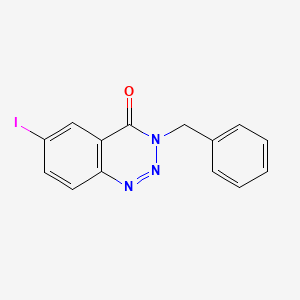
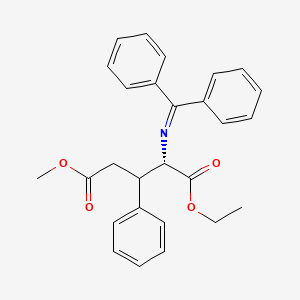
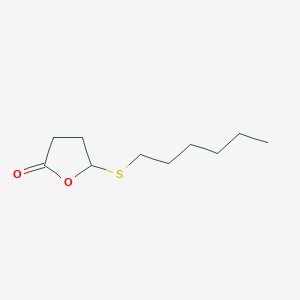
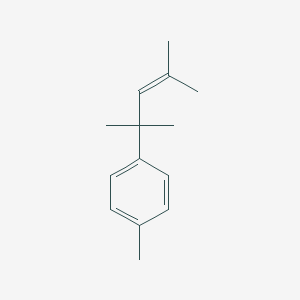
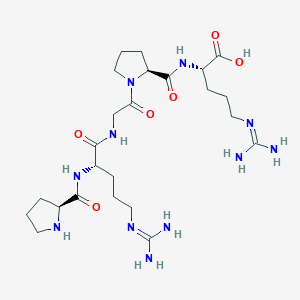
![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
